molecular formula C20H25N3O3 B2753773 3-[[1-(Oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380085-68-5

3-[[1-(Oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one

Cat. No.: B2753773
CAS No.: 2380085-68-5
M. Wt: 355.438
InChI Key: JNNAUFHBBOGTDT-UHFFFAOYSA-N
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Description

3-[[1-(Oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one , also known as 4-oxo-1-piperidinecarboxylate , is a heterocyclic compound. Its chemical structure comprises a quinazolinone core with a piperidine ring and an oxane-4-carbonyl substituent. The compound exhibits intriguing pharmacological properties and has drawn attention in drug design and synthesis .


Synthesis Analysis

The synthesis of this compound involves several steps. One approach is the condensation of 1-(Oxane-4-carbonyl)piperidin-4-ylamine with 2-aminobenzoyl chloride or a related quinazolinone precursor. The reaction proceeds through cyclization, leading to the formation of the quinazolin-4-one ring. The choice of reagents and conditions significantly influences the yield and stereochemistry of the product .


Molecular Structure Analysis

The molecular structure of This compound consists of a fused quinazolinone-piperidine scaffold. The oxane-4-carbonyl group contributes to the overall conformation and reactivity. The compound’s stereochemistry and chirality play a crucial role in its biological activity .


Chemical Reactions Analysis

The compound can undergo various chemical transformations, including hydrogenation, cyclization, cycloaddition, annulation, and amination. Notably, the use of esters of 3-oxocarboxylic acid instead of aldehydes results in products containing multiple stereocenters. Additionally, the piperidinol intermediate can dehydrate under acidic conditions to form 1,4,5,6-tetrahydropyridine .

Properties

IUPAC Name

3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c24-19(16-7-11-26-12-8-16)22-9-5-15(6-10-22)13-23-14-21-18-4-2-1-3-17(18)20(23)25/h1-4,14-16H,5-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNAUFHBBOGTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)C4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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